Cas no 2138022-69-0 (2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol)

2-2-(4-Amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol is a pyrazole-based compound featuring an amino group at the 4-position and a methyl substituent at the 3-position of the heterocyclic ring. The molecule is further functionalized with an ethoxyethanol side chain, enhancing its solubility and reactivity in various chemical environments. This structural configuration makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its amino group provides a handle for further derivatization, while the hydroxyl-terminated side chain improves compatibility with polar solvents. The compound’s stability and well-defined reactivity profile contribute to its utility in precision organic synthesis.
2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol structure
2138022-69-0 structure
Product name:2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol
CAS No:2138022-69-0
MF:C8H15N3O2
MW:185.223601579666
CID:6343957
PubChem ID:165955682

2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol
    • 2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
    • EN300-1112124
    • 2138022-69-0
    • Inchi: 1S/C8H15N3O2/c1-7-8(9)6-11(10-7)2-4-13-5-3-12/h6,12H,2-5,9H2,1H3
    • InChI Key: LMCTVCZLDJAEBN-UHFFFAOYSA-N
    • SMILES: O(CCO)CCN1C=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 185.116426730g/mol
  • Monoisotopic Mass: 185.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 73.3Ų

2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112124-2.5g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1112124-10.0g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0
10g
$5590.0 2023-05-23
Enamine
EN300-1112124-1.0g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0
1g
$1299.0 2023-05-23
Enamine
EN300-1112124-0.05g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1112124-0.1g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1112124-1g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
1g
$914.0 2023-10-27
Enamine
EN300-1112124-5g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1112124-10g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1112124-0.25g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1112124-5.0g
2-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2138022-69-0
5g
$3770.0 2023-05-23

Additional information on 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol

Comprehensive Overview of 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol (CAS No. 2138022-69-0)

2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol (CAS No. 2138022-69-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole core and ethoxyethanol side chain, is increasingly studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and compatibility with various biological systems.

The molecular structure of 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol features a 4-amino-3-methyl-1H-pyrazole moiety, a heterocyclic scaffold known for its versatility in medicinal chemistry. The ethoxyethanol tail enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation. Recent studies have explored its potential as a building block for novel therapeutics, particularly in targeting specific enzymatic pathways or receptors.

In the context of current trends, 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol aligns with the growing demand for small-molecule inhibitors and biocompatible intermediates. The compound's amino and hydroxyl functional groups offer opportunities for further derivatization, a key focus in modern drug design. This adaptability has led to its inclusion in high-throughput screening libraries, where it is evaluated for its interaction with various biological targets.

From a synthetic chemistry perspective, the preparation of 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol involves multi-step organic reactions, often starting from 3-methyl-1H-pyrazol-4-amine. Optimizing the yield and purity of this compound is a topic of ongoing research, with advancements in green chemistry and catalytic processes playing a pivotal role. Environmental sustainability and cost-effective production methods are critical considerations for industrial-scale applications.

The compound's potential extends beyond pharmaceuticals. Its pyrazole-ethanol hybrid structure has been explored in materials science, particularly in the development of functional polymers and chelating agents. Such applications highlight the interdisciplinary relevance of 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol, bridging gaps between chemistry, biology, and engineering.

Safety and regulatory compliance are paramount when working with 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol. While it is not classified as a hazardous substance, proper handling protocols must be followed to ensure workplace safety. Researchers are advised to consult material safety data sheets (MSDS) and adhere to institutional guidelines when using this compound in laboratory settings.

In summary, 2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol (CAS No. 2138022-69-0) represents a compelling area of study in contemporary chemistry and life sciences. Its structural features, synthetic versatility, and potential applications make it a valuable subject for both academic and industrial research. As the scientific community continues to uncover its properties, this compound may pave the way for innovations in therapeutics and materials.

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